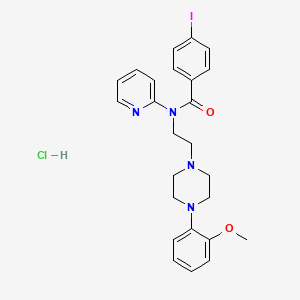
p-MPPI 一塩酸塩
概要
説明
p-MPPI 塩酸塩: は、5-ヒドロキシトリプタミン 1A 受容体の選択的アンタゴニストです。これらの受容体に対する高い親和性と血脳関門を通過する能力で知られています。 この化合物は、抗うつ作用と不安解消作用を示すことが実証されています .
科学的研究の応用
p-MPPI hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 1A receptor antagonists.
Biology: p-MPPI hydrochloride is employed in research to understand the role of 5-hydroxytryptamine 1A receptors in various biological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression and anxiety.
Industry: p-MPPI hydrochloride is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 1A receptors
作用機序
p-MPPI 塩酸塩は、5-ヒドロキシトリプタミン 1A 受容体に選択的に結合してアンタゴニストとして作用することにより、その効果を発揮します。この作用は、受容体の活性を阻害し、シナプス間隙におけるセロトニンのレベルの上昇につながります。セロトニンのレベルの上昇は、この化合物の抗うつ作用と不安解消作用に貢献しています。 関連する分子標的には、5-ヒドロキシトリプタミン 1A 受容体があり、影響を受ける経路には、セロトニンシグナル伝達に関連する経路が含まれます .
生化学分析
Biochemical Properties
p-MPPI monohydrochloride plays a significant role in biochemical reactions by selectively binding to 5-HT1A serotonin receptors. These receptors are G protein-coupled receptors that mediate various neurotransmitter signals in the brain. By antagonizing these receptors, p-MPPI monohydrochloride inhibits the binding of serotonin, thereby modulating neurotransmission. This interaction is crucial for studying the effects of serotonin on mood, anxiety, and other neurological functions .
Cellular Effects
p-MPPI monohydrochloride affects various types of cells, particularly neurons, by influencing cell signaling pathways, gene expression, and cellular metabolism. By blocking 5-HT1A receptors, p-MPPI monohydrochloride alters the downstream signaling cascades, leading to changes in cyclic AMP levels, protein kinase activity, and gene transcription. These effects can result in altered neuronal excitability, synaptic plasticity, and overall brain function .
Molecular Mechanism
The molecular mechanism of p-MPPI monohydrochloride involves its binding to the 5-HT1A serotonin receptors, preventing serotonin from activating these receptors. This inhibition leads to a decrease in the production of second messengers such as cyclic AMP, which in turn affects various intracellular signaling pathways. Additionally, p-MPPI monohydrochloride can modulate the activity of other neurotransmitter systems, further influencing brain function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-MPPI monohydrochloride can change over time due to its stability and degradation. The compound is known to be heat-sensitive, which can affect its potency and efficacy in experiments. Long-term studies have shown that p-MPPI monohydrochloride can have sustained effects on cellular function, particularly in modulating neurotransmitter systems and neuronal activity .
Dosage Effects in Animal Models
The effects of p-MPPI monohydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively block 5-HT1A receptors without causing significant adverse effects. At higher doses, p-MPPI monohydrochloride may exhibit toxic effects, including alterations in cardiovascular function and behavior. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
p-MPPI monohydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound can influence metabolic flux and metabolite levels, particularly in the serotonin pathway. Understanding these interactions is essential for elucidating the compound’s overall impact on brain function and behavior .
Transport and Distribution
Within cells and tissues, p-MPPI monohydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different brain regions, influencing its efficacy and potency. The ability of p-MPPI monohydrochloride to cross the blood-brain barrier is particularly important for its use in neuroscience research .
Subcellular Localization
The subcellular localization of p-MPPI monohydrochloride is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within neurons, where it can exert its effects on receptor activity and intracellular signaling. Understanding the subcellular distribution of p-MPPI monohydrochloride is crucial for elucidating its precise mechanism of action .
準備方法
合成経路と反応条件: p-MPPI 塩酸塩の合成には、複数のステップが含まれます。一般的な方法の1つには、塩基の存在下で、4-ヨードベンゾイルクロリドを2-(4-(2-メトキシフェニル)ピペラジン-1-イル)エチルアミンと反応させて中間体を生成する方法があります。この中間体をその後、ピリジン-2-カルボキサミドと反応させてp-MPPIを生成します。 最後のステップでは、p-MPPIを塩酸塩に変換します .
工業的製造方法: p-MPPI 塩酸塩の工業的製造方法は、あまり文書化されていません。 通常、合成には、高純度と高収率を確保するために、制御された条件下での大規模反応が伴います。 生産プロセスを最適化するために、自動化システムと反応器が使用される場合があります .
化学反応の分析
反応の種類: p-MPPI 塩酸塩は、ヨウ化物基やアミド基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも関与する可能性があります .
一般的な試薬と条件:
置換反応: 一般的な試薬には、水酸化ナトリウムや炭酸カリウムなどの塩基が含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、置換反応では、p-MPPI 塩酸塩のさまざまな置換誘導体が生成される可能性があり、酸化反応と還元反応では、化合物の異なる酸化型または還元型が生成される可能性があります .
科学研究への応用
p-MPPI 塩酸塩は、科学研究で幅広い用途があります。
化学: 5-ヒドロキシトリプタミン 1A 受容体アンタゴニストを含む研究で、参照化合物として使用されます。
生物学: p-MPPI 塩酸塩は、さまざまな生物学的プロセスにおける5-ヒドロキシトリプタミン 1A 受容体の役割を理解するための研究に使用されます。
医学: この化合物は、うつ病や不安などの状態の治療における潜在的な治療効果について研究されています。
類似化合物との比較
類似化合物:
WAY-100635: 5-ヒドロキシトリプタミン 1A 受容体のもう1つの選択的アンタゴニスト。
NAN-190: 受容体親和性は類似していますが、薬理学的特性は異なります。
S(-)-UH-301: 化学構造は異なりますが、受容体の標的は類似している選択的アンタゴニスト
独自性: p-MPPI 塩酸塩は、5-ヒドロキシトリプタミン 1A 受容体に対する高い選択性と親和性により、独自性があります。 血脳関門を通過する能力と、顕著な抗うつ作用と不安解消作用により、研究と潜在的な治療用途の両方で貴重な化合物となっています .
特性
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
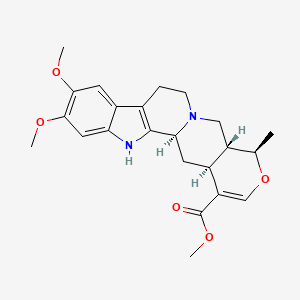
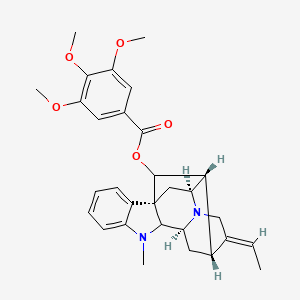




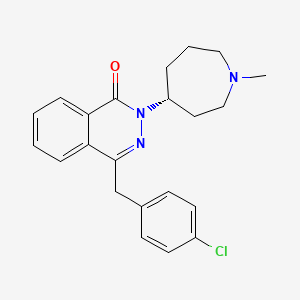
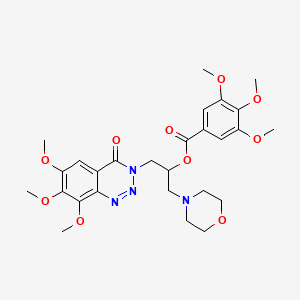
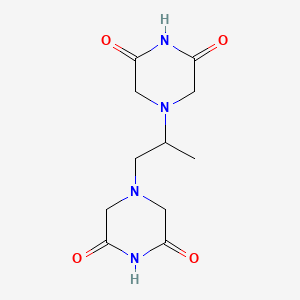
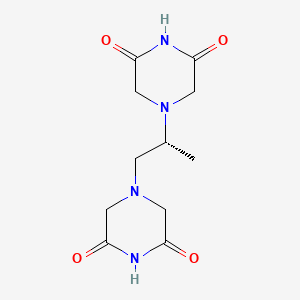
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)

